molecular formula C12H18O B14004269 2-Hexanol, 2-phenyl- CAS No. 4396-98-9

2-Hexanol, 2-phenyl-

Cat. No.: B14004269
CAS No.: 4396-98-9
M. Wt: 178.27 g/mol
InChI Key: HANZCFMKZJDWMT-UHFFFAOYSA-N
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Description

2-Hexanol, 2-phenyl- is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also bears a phenyl group (C6H5). This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexanol, 2-phenyl- can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-hexanone. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran. The reaction is followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

In industrial settings, the production of 2-Hexanol, 2-phenyl- often involves the catalytic hydrogenation of 2-phenyl-2-hexanone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the carbonyl group to a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

2-Hexanol, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-phenyl-2-hexanone using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: It can be reduced to form the corresponding alkane, 2-phenylhexane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: 2-phenyl-2-hexanone

    Reduction: 2-phenylhexane

    Substitution: 2-phenyl-2-chlorohexane, 2-phenyl-2-bromohexane

Scientific Research Applications

2-Hexanol, 2-phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hexanol, 2-phenyl- involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Hexanol, 2-phenyl- can be compared with other similar compounds, such as:

    2-Phenyl-2-butanol: Similar structure but with a shorter carbon chain.

    2-Phenyl-2-pentanol: Similar structure but with a different carbon chain length.

    2-Phenyl-2-octanol: Similar structure but with a longer carbon chain.

Uniqueness

The uniqueness of 2-Hexanol, 2-phenyl- lies in its specific combination of a phenyl group and a secondary hydroxyl group on a hexane chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

4396-98-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-phenylhexan-2-ol

InChI

InChI=1S/C12H18O/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3

InChI Key

HANZCFMKZJDWMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C1=CC=CC=C1)O

Origin of Product

United States

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